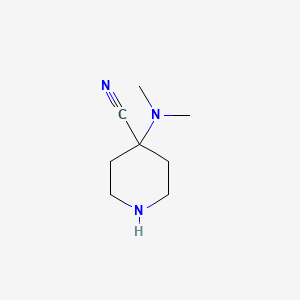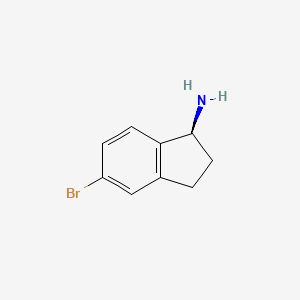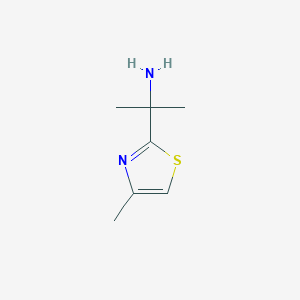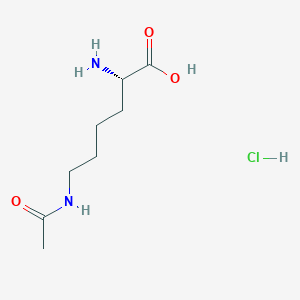
Nepsilon-Acetyl-L-lysine Hydrochloride
Übersicht
Beschreibung
Nepsilon-Acetyl-L-lysine Hydrochloride is a derivative of the amino acid lysine, where the epsilon amino group is acetylated. This compound is often used in biochemical research to study protein modifications, particularly acetylation, which plays a crucial role in regulating protein function and gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nepsilon-Acetyl-L-lysine Hydrochloride can be synthesized through the acetylation of L-lysine. The process typically involves reacting L-lysine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective acetylation of the epsilon amino group.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Nepsilon-Acetyl-L-lysine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl group can be replaced by other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield L-lysine and acetic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as hydrochloric acid or other strong acids can facilitate the substitution of the acetyl group.
Hydrolysis: Acidic or basic conditions can promote the hydrolysis of this compound.
Major Products Formed:
Substitution Reactions: Depending on the substituent introduced, various derivatives of L-lysine can be formed.
Hydrolysis: The primary products are L-lysine and acetic acid.
Wissenschaftliche Forschungsanwendungen
Nepsilon-Acetyl-L-lysine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study acetylation reactions and their effects on amino acids.
Biology: The compound is employed in the study of protein acetylation, a post-translational modification that regulates protein function and gene expression.
Medicine: Research involving this compound contributes to understanding diseases related to protein acetylation, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of enzyme stabilizers and activity enhancers, particularly in acidic conditions
Wirkmechanismus
Nepsilon-Acetyl-L-lysine Hydrochloride exerts its effects primarily through the acetylation of proteins. The acetyl group from the compound is transferred to the epsilon amino group of lysine residues in proteins, altering their structure and function. This modification can affect protein-protein interactions, enzyme activity, and gene expression. The molecular targets include histones and other regulatory proteins involved in gene expression .
Vergleich Mit ähnlichen Verbindungen
Nalpha-Acetyl-L-lysine: Another acetylated form of lysine, but with the acetyl group on the alpha amino group.
Nalpha-Acetyl-L-arginine: An acetylated form of arginine, used in similar biochemical studies.
Uniqueness: Nepsilon-Acetyl-L-lysine Hydrochloride is unique due to the specific acetylation at the epsilon amino group, which makes it particularly useful for studying the effects of acetylation on protein function and gene regulation. This specificity allows for more targeted research compared to other acetylated amino acids .
Eigenschaften
IUPAC Name |
(2S)-6-acetamido-2-aminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVATDGTAFJGJI-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


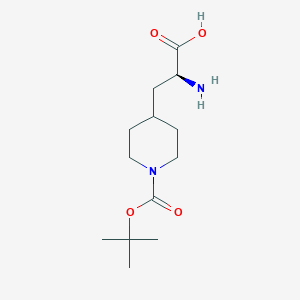
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)

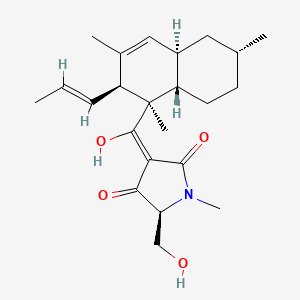


![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1437146.png)


![Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine](/img/structure/B1437150.png)
